molecular formula C8H12N6O2 B1209397 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS No. 59277-86-0

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol

Cat. No.: B1209397
CAS No.: 59277-86-0
M. Wt: 224.22 g/mol
InChI Key: CSMCRCLIPQDIKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves several steps. One method includes the extraction of the compound from biological samples, such as urine or plasma, followed by conversion to trimethylsilyl derivatives. These derivatives are then chromatographed using a gas chromatographic column packed with 5% OV17 on Chromosorb W-HP . Another approach involves the deamination of 2,6-diamino-9-(2-hydroxyethoxymethyl)purine to form acyclovir, catalyzed by adenosine deaminase . Industrial production methods may vary, but they generally involve similar extraction and conversion processes.

Chemical Reactions Analysis

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenosine deaminase for deamination . The major product formed from the deamination reaction is acyclovir, an antiviral agent . Other reactions may involve the use of different catalysts and conditions to achieve specific transformations.

Scientific Research Applications

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been investigated for its role in enzymatic reactions, particularly those involving adenosine deaminase . In medicine, its derivative, acyclovir, is widely used as an antiviral agent . Additionally, the compound has been used in clinical studies to analyze its concentration in human plasma and urine .

Mechanism of Action

The mechanism of action of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves its interaction with specific enzymes, such as adenosine deaminase. This enzyme catalyzes the deamination of the compound, leading to the formation of acyclovir . Acyclovir then exerts its antiviral effects by inhibiting viral DNA synthesis. The molecular targets and pathways involved in this process include the viral DNA polymerase, which is essential for viral replication.

Properties

IUPAC Name

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCRCLIPQDIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1COCCO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207993
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59277-86-0
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-134U
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-azido-9-(2-hydroxyethoxymethyl)adenine (0.41g) and 10% palladium on charcoal (80mg) in ethanol (41ml) was shaken under hydrogen at 50 psi for 3.5 hours. The catalyst was removed by filtration through a celite pad and washed thoroughly with ethanol and water. The solvent was removed by evaporation under reduced pressure giving a quantitative yield (0.37g) of nearly pure (one spot on TLC) 2-amino-9-(2-hydroxyethoxymethyl)adenine, m.p. 183°-184° C. after recrystallization from n-propanol.
Name
2-azido-9-(2-hydroxyethoxymethyl)adenine
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl)adenine (4.4g) and liquid ammonia (40ml) was heated at 120° C. in a bomb for 19 hours. The reaction mixture was removed from the bomb and excess ammonia removed in vacuo. The residue was partitioned between ether and water and the aqueous layer washed twice more with ether and once with chloroform. The aqueous solution was then treated with an excess of a strongly basic ion exchange resin to convert the ammonium chloride to ammonia and evaporated to dryness in vacuo. The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g) added, and the mixture evaporated in dryness. The residue was transferred to a prepared column of Florisil in chloroform and eluted with 5% methanol/95% chloroform (v/v). Fractions (30ml) were collected and examined by TLC (silica gel plates developed in 10% methanol/90% chloroform) for the presence of product. The first 40 fractions contained starting material but no product and were discarded. Succeeding fractions which were found to contain the desired product were combined and evaporated to dryness. The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol to give 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.5g, 12% of theoretical), m.p. 183°-184° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl)adenine
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
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2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
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2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
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2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
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2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Reactant of Route 6
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Customer
Q & A

Q1: What is the mechanism of action of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine (A134U)?

A1: A134U itself doesn't directly interact with a target. It acts as a prodrug, meaning it is converted into the active antiviral agent acyclovir (ACV) within the body []. This conversion is primarily catalyzed by the enzyme adenosine deaminase []. Acyclovir then exerts its antiviral effect by inhibiting viral DNA polymerase, ultimately hindering viral replication.

Q2: How does oral administration of A134U compare to acyclovir in terms of achieving therapeutic levels of the active drug?

A2: Studies in dogs and rats have shown that oral administration of A134U results in higher plasma concentrations and total urinary recoveries of acyclovir compared to equivalent oral doses of acyclovir itself []. This suggests that A134U could be a more effective method for delivering acyclovir orally.

Q3: What is the metabolic fate of A134U in the body?

A3: Following oral administration, A134U is primarily converted to acyclovir, with the majority of the absorbed dose being recovered in the urine as acyclovir [, ]. A smaller proportion is excreted unchanged as A134U, and only a negligible amount is metabolized into inactive compounds.

Q4: Are there any known analytical methods for quantifying A134U?

A4: Yes, a single-tube radioimmunoassay has been developed for the specific and sensitive quantification of A134U in biological samples [].

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